![molecular formula C20H18O5 B2630837 Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate CAS No. 99007-84-8](/img/structure/B2630837.png)

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate

Overview

Description

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

This compound was synthesized according to a procedure which involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Scientific Research Applications

Crystallography

The compound has been studied for its crystal structure . The molecular structure of the compound was determined using X-ray diffraction . The crystal structure can provide insights into the compound’s physical properties and potential applications .

Synthesis

The compound can be synthesized from 4-oxo-4H-chromene-3-carbaldehyde . The synthesis process involves the reaction of the starting material with hydroxylamine and sodium acetate . Understanding the synthesis process can help in the production and application of the compound in various fields .

Hydrogen Bonding

In the crystal, the carbonyl oxygen (O1) forms weak and branched C (10)–H (10)⃛O (1) and C (8)–H (8)⃛O (1) hydrogen bonds to form a six-membered ring . This property could be useful in the design of new materials and drugs .

Biological Effects

Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects . These include anticancer, anti-convulsant, and antimicrobial activities . Therefore, the compound could potentially be used in the development of new drugs .

Antituberculosis Activity

Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity . This suggests that the compound could be used in the treatment of tuberculosis .

Antitumor Activity

Amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have demonstrated valuable biological activities such as antitumor activity . This indicates that the compound could potentially be used in cancer treatment .

Antibacterial Activity

The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibiotics .

HDL Cholesterol Activity

The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated . This indicates that the compound could potentially be used in the treatment of cholesterol-related conditions .

properties

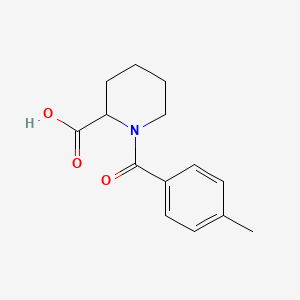

IUPAC Name |

ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-20(22)13(2)25-15-9-10-16-18(11-15)24-12-17(19(16)21)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINKOYQLRVPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)

![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)